molecular formula C12H16N2O9 B1217485 Methyluridine-5-oxyacetic acid CAS No. 66536-81-0

Methyluridine-5-oxyacetic acid

Cat. No.: B1217485
CAS No.: 66536-81-0
M. Wt: 332.26 g/mol
InChI Key: WZRYXYRWFAPPBJ-PNHWDRBUSA-N
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Description

Methyluridine-5-oxyacetic acid is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic codes by facilitating non-Watson-Crick base pairing at the anticodon wobble position. This modification enhances the decoding capabilities of tRNA, allowing for more efficient and accurate protein synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyluridine-5-oxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyluridine-5-oxyacetic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.

    Biology: The compound is crucial for understanding the role of tRNA modifications in protein synthesis and genetic code translation.

    Medicine: Research on this compound contributes to the development of therapeutic agents targeting RNA modifications.

Mechanism of Action

Methyluridine-5-oxyacetic acid exerts its effects by modifying the wobble position of tRNA, enhancing its ability to pair with multiple codons. This modification is catalyzed by specific enzymes, such as carboxymethyl transferases and methyltransferases. The modified tRNA can then participate in more efficient and accurate translation of the genetic code, ensuring proper protein synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific modification at the 5-position of uridine, which significantly enhances the decoding capabilities of tRNA. This modification allows for more efficient and accurate protein synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRYXYRWFAPPBJ-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216722
Record name Methyluridine-5-oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66536-81-0
Record name Methyl [(1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidinyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66536-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyluridine-5-oxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066536810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyluridine-5-oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyluridine-5-oxyacetic acid
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Methyluridine-5-oxyacetic acid
Reactant of Route 5
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Reactant of Route 6
Methyluridine-5-oxyacetic acid

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